molecular formula C12H13N3O3 B2947061 ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate CAS No. 199335-40-5

ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2947061
CAS No.: 199335-40-5
M. Wt: 247.254
InChI Key: FXFVUMWKMVNNJH-UHFFFAOYSA-N
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Description

Ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound features a phenyl group attached to a triazole ring, which is further esterified with ethyl acetate.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with ethyl chloroacetate in the presence of a base such as triethylamine.

  • Hydrolysis and Esterification: Another method includes the hydrolysis of the corresponding amide followed by esterification with ethanol under acidic conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound can be synthesized using a batch process where reactants are added sequentially under controlled conditions to ensure high yield and purity.

  • Continuous Flow Process: Alternatively, a continuous flow process can be employed to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Carboxylic Acids: Resulting from oxidation reactions.

  • Amine Derivatives: Resulting from reduction reactions.

  • Substitution Products: Various derivatives formed from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate has found applications in several scientific research areas:

  • Medicine: It has been studied for its potential antiviral, antibacterial, and anticancer properties.

  • Agriculture: The compound is used in the development of new pesticides and herbicides due to its biological activity.

  • Material Science: It is utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Antiviral Activity: It may inhibit viral replication by interfering with viral enzymes or proteins.

  • Antibacterial Activity: It can disrupt bacterial cell walls or inhibit essential bacterial enzymes.

  • Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is compared with other similar compounds such as:

  • Ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoate: Similar structure but with a propyl group instead of an ethyl group.

  • Ethyl 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)butanoate: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: The presence of the phenyl group and the specific esterification with ethyl acetate contribute to its unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development.

Properties

IUPAC Name

ethyl 2-(5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-18-11(16)8-15-12(17)14(9-13-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFVUMWKMVNNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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